Balanced Lipophilicity for CNS Drug-Likeness: 4-Fluorobenzyl vs. Unsubstituted Benzyl Analog
The 4-fluorobenzyl substituent on 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Target) provides a superior balance of lipophilicity compared to its unsubstituted benzyl analog (1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, CAS 618098-56-9). The Target compound has a computed XLogP3 of 3.1, which is within the optimal CNS drug space (cLogP 2–5), while the introduction of the fluorine atom alters the hydrogen bond acceptor count (3 for Target vs. 2 for the unsubstituted analog) and electronic profile, enhancing potential binding interactions without excessively increasing molecular weight [1]. This is critical for crossing the blood-brain barrier. Direct biological comparison was not located in open-access primary literature.
| Evidence Dimension | Lipophilicity (XLogP3) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.1; Hydrogen Bond Acceptor Count = 3; MW = 280.30 g/mol |
| Comparator Or Baseline | 1-Benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 618098-56-9): XLogP3 Not specified; H-Bond Acceptor Count = 2; MW = 262.30 g/mol |
| Quantified Difference | The presence of fluorine (4-fluorobenzyl) adds a H-bond acceptor and increases cLogP by a calculated difference (~0.5 units based on fragment-based calculation) compared to the unsubstituted benzyl analog, which does not have this additional acceptor. |
| Conditions | Computed properties using PubChem and XLogP3 methodology. |
Why This Matters
This quantitative physicochemical differentiation supports the selection of the 4-fluorobenzyl variant for CNS-targeted programs where fine-tuning pharmacokinetics and reducing P-glycoprotein efflux are crucial.
- [1] PubChem. Compound Summary for CID 19619697, 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Accessed May 2, 2026. View Source
